

Application Note: Quantification of MHP-133 in Human Plasma using HPLC-MS/MS

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Compound of Interest

Compound Name: MHP 133

Cat. No.: B15574843

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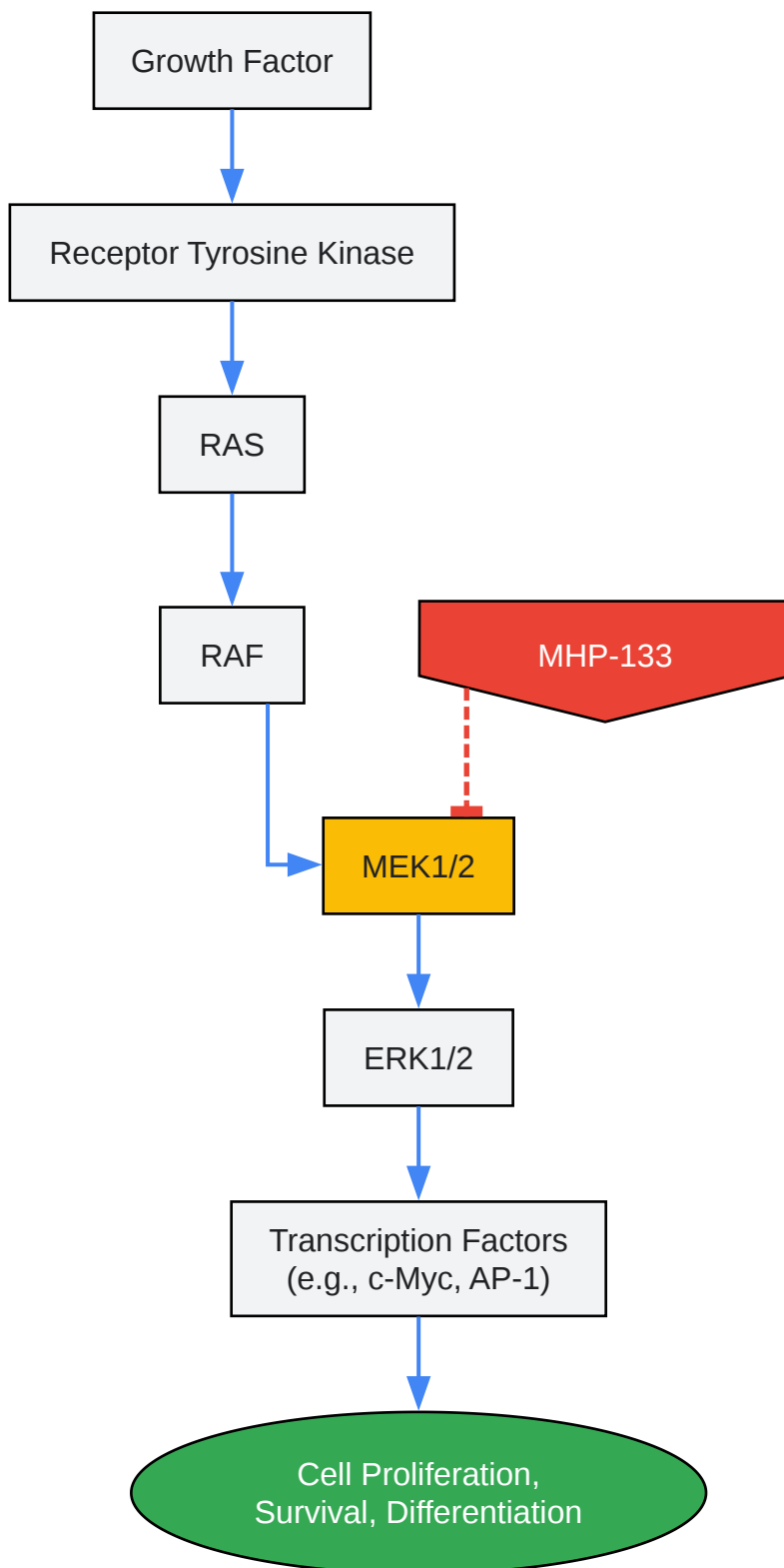
Introduction

MHP-133 is a novel small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway, a critical pathway often dysregulated in various cancers. As MHP-133 progresses through preclinical and clinical development, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document provides a detailed protocol for the determination of MHP-133 concentration in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity, specificity, and a wide dynamic range, making it suitable for a variety of drug development applications.

Principle

This method utilizes a protein precipitation procedure to extract MHP-133 and an internal standard (IS) from human plasma. The processed samples are then injected into a reversed-phase HPLC system for chromatographic separation. The analytes are subsequently detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of MHP-133 in the plasma samples is determined by comparing the peak area ratio of MHP-133 to the IS against a calibration curve prepared in the same biological matrix.

Signaling Pathway of MHP-133 Target



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Caption: Simplified MAPK/ERK signaling pathway showing MHP-133 inhibition of MEK1/2.

Experimental Protocols

Materials and Reagents

- MHP-133 reference standard
- MHP-133-d4 (Internal Standard, IS)
- Acetonitrile (ACN), HPLC grade or higher
- Methanol (MeOH), HPLC grade or higher
- Formic acid (FA), LC-MS grade
- Water, ultrapure (18.2 MΩ·cm)
- Human plasma (K2-EDTA)

Equipment

- HPLC system (e.g., Shimadzu Nexera, Waters Acquity)
- Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
- Analytical balance
- Microcentrifuge
- Pipettes and disposable tips
- 96-well deep-well plates

Stock and Working Solutions Preparation

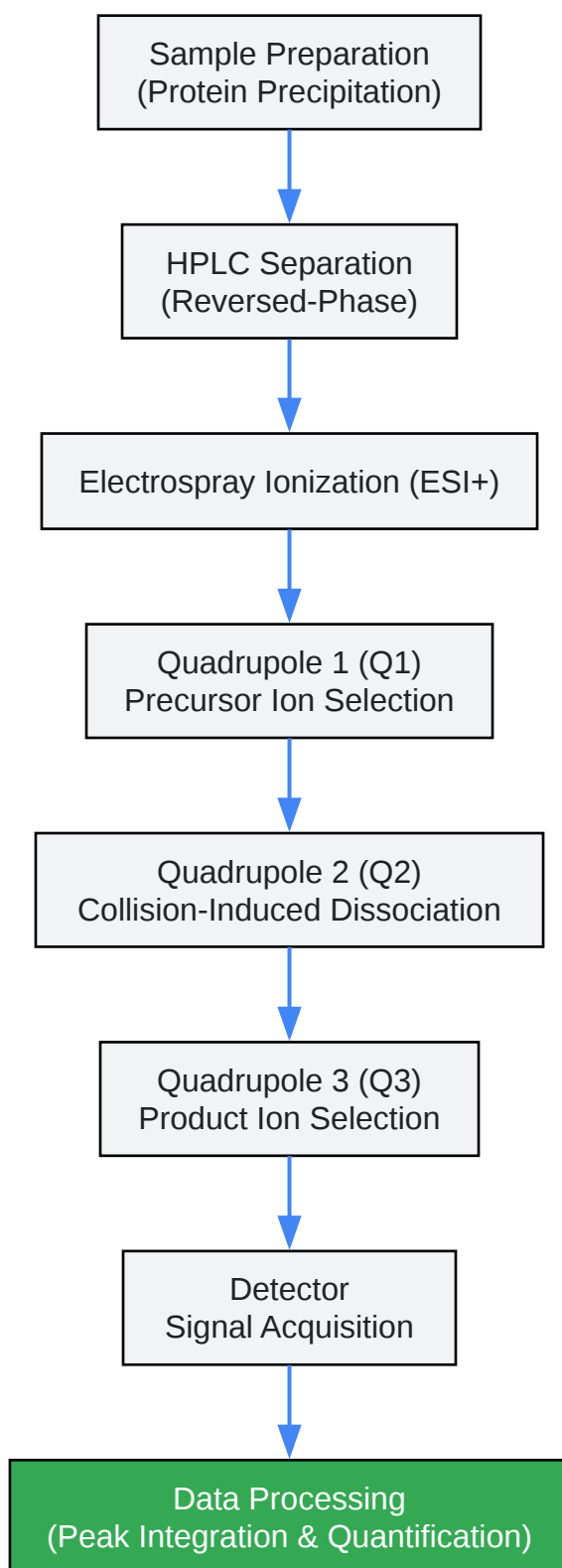
- MHP-133 Stock Solution (1 mg/mL): Accurately weigh 10 mg of MHP-133 reference standard and dissolve in 10 mL of DMSO.

- IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of MHP-133-d4 and dissolve in 1 mL of DMSO.
- MHP-133 Working Solutions: Prepare serial dilutions of the MHP-133 stock solution in 50:50 ACN:Water to create working solutions for calibration standards and quality controls.
- IS Working Solution (100 ng/mL): Dilute the IS stock solution in ACN. This solution will also serve as the protein precipitation solution.

Sample Preparation: Protein Precipitation

- Label a 96-well deep-well plate for samples, calibration standards, and quality controls.
- Pipette 50 μ L of plasma into the appropriate wells.
- For calibration standards and quality controls, spike 5 μ L of the respective MHP-133 working solutions into blank plasma. For study samples, add 5 μ L of 50:50 ACN:Water.
- Add 200 μ L of the IS working solution (100 ng/mL MHP-133-d4 in ACN) to all wells.
- Vortex the plate for 2 minutes at 1000 rpm to precipitate proteins.
- Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
- Carefully transfer 100 μ L of the supernatant to a new 96-well plate for LC-MS/MS analysis.

HPLC-MS/MS Analysis Workflow



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Caption: Experimental workflow for HPLC-MS/MS analysis of MHP-133.

HPLC Conditions

Parameter	Value
Column	C18 Column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	Time (min)

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	500°C
MRM Transitions	Compound

Data Presentation

The performance of the analytical method was evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.

Calibration Curve Summary

Parameter	Value
Concentration Range	0.5 - 1000 ng/mL
Regression Model	Linear, 1/x ² weighting
Correlation Coeff. (r ²)	> 0.995
Accuracy	85-115% (80-120% for LLOQ)

Precision and Accuracy Data

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL) (n=6)	Accuracy (%)	Precision (%CV)
LLOQ QC	0.5	0.48	96.0	8.5
Low QC	1.5	1.45	96.7	6.2
Mid QC	75	78.1	104.1	4.1
High QC	750	735.8	98.1	3.5

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of MHP-133 in human plasma. The method demonstrates excellent linearity, accuracy, and precision over a wide concentration range, making it suitable for supporting pharmacokinetic studies in drug development. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.

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